7-Fluoro-1,3-benzoxazol-5-amine
Description
7-Fluoro-1,3-benzoxazol-5-amine is a heterocyclic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom at the 7th position enhances the compound’s chemical properties, making it a valuable molecule for various applications.
Properties
CAS No. |
1268154-08-0 |
|---|---|
Molecular Formula |
C7H5FN2O |
Molecular Weight |
152.13 g/mol |
IUPAC Name |
7-fluoro-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C7H5FN2O/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H,9H2 |
InChI Key |
BFSXQMXASCSKHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1N=CO2)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1,3-benzoxazol-5-amine typically involves the condensation of 2-aminophenol with fluorinated aromatic aldehydes. One common method includes the use of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and mesoporous titania-alumina mixed oxide as a catalyst at 50°C . Another approach involves the reaction of 2-aminophenol with cyanogen bromide in ethanol at 60°C for 12 hours .
Industrial Production Methods
Industrial production methods for 7-Fluoro-1,3-benzoxazol-5-amine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Aqueous hydrogen peroxide and ethanol are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions include various substituted benzoxazoles, amines, and oxides, depending on the reaction conditions and reagents used.
Scientific Research Applications
Synthesis and Chemical Properties
7-Fluoro-1,3-benzoxazol-5-amine can be synthesized through various methods involving the reaction of 2-aminophenol with different electrophiles. Recent advancements in synthetic methodologies have highlighted the use of nanocatalysts and environmentally friendly conditions to enhance yield and reduce reaction times. For instance, one study demonstrated the use of a magnetic solid acid nanocatalyst that achieved yields between 79% and 89% under mild conditions .
Biological Activities
The compound exhibits a broad spectrum of biological activities, making it a candidate for various therapeutic applications:
- Anticancer Activity : Several studies have reported that benzoxazole derivatives, including 7-Fluoro-1,3-benzoxazol-5-amine, show promising anticancer properties against different cancer cell lines. For example, fluorinated benzothiazoles have been shown to enhance cytotoxicity against leukemia cells, suggesting that similar modifications in benzoxazole compounds may yield potent anticancer agents .
- Antifungal Properties : Research indicates that derivatives of benzoxazoles exhibit significant antifungal activity against Candida species. In vitro studies demonstrated that certain derivatives had minimal cytotoxic effects on mammalian cells while effectively inhibiting fungal growth .
- Antimicrobial Effects : The presence of fluorine in benzoxazole compounds has been linked to improved antimicrobial activity. Studies suggest that the introduction of electron-withdrawing groups like fluorine enhances the efficacy of these compounds against various pathogens .
Neurological Disorders
Recent research has explored the potential of benzoxazole derivatives in treating neurological disorders. A study focused on lead optimization for orally active compounds indicated that certain benzoxazolone carboxamides could engage targets relevant to lysosomal storage diseases like Gaucher's and Krabbe's disease . This suggests a potential application for 7-Fluoro-1,3-benzoxazol-5-amine in similar contexts.
Anticancer Drug Development
The structural modifications of benzoxazole derivatives have led to candidates with enhanced anticancer activity. The incorporation of fluorine atoms has been shown to improve selectivity and potency against specific cancer cell lines, making these compounds suitable for further development as anticancer drugs .
Case Study: Anticancer Efficacy
A notable case study involved testing a series of fluorinated benzothiazoles against colon adenocarcinoma xenograft models. The results indicated that compounds with fluorine substitutions exhibited lower toxicity compared to standard treatments while maintaining efficacy . This highlights the potential for 7-Fluoro-1,3-benzoxazol-5-amine as a lead compound in anticancer therapies.
Case Study: Antifungal Activity
In another investigation into antifungal agents, derivatives of benzoxazole were tested against azole-resistant strains of Candida. The findings revealed that specific derivatives maintained effectiveness against resistant strains without significant cytotoxicity to human cells . This underscores the relevance of 7-Fluoro-1,3-benzoxazol-5-amine in developing new antifungal therapies.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 7-Fluoro-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme inhA in Mycobacterium tuberculosis, which is crucial for the biosynthesis of mycolic acids . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the pathogen.
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-1,3-benzoxazol-2-amine
- 2-Phenyl benzoxazole sulfonamide
- 2-Piperidine-benzoxazole sulfonamide
Comparison
Compared to other benzoxazole derivatives, 7-Fluoro-1,3-benzoxazol-5-amine is unique due to the presence of the fluorine atom at the 7th position, which enhances its chemical stability and biological activity. Its specific interactions with molecular targets, such as the inhA enzyme, make it a promising candidate for therapeutic applications .
Biological Activity
7-Fluoro-1,3-benzoxazol-5-amine is a heterocyclic organic compound that belongs to the benzoxazole family, recognized for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Overview of the Compound
Chemical Properties:
- CAS Number: 1268154-08-0
- Molecular Formula: C7H5FN2O
- Molecular Weight: 152.13 g/mol
- IUPAC Name: 7-fluoro-1,3-benzoxazol-5-amine
The presence of a fluorine atom at the 7th position enhances the compound's stability and biological activity, making it a valuable candidate for various therapeutic applications.
Antimicrobial Properties
Research has shown that 7-Fluoro-1,3-benzoxazol-5-amine exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for selected derivatives are summarized in Table 1.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 7-Fluoro-1,3-benzoxazol-5-amine | Bacillus subtilis (Gram-positive) | 32 |
| Escherichia coli (Gram-negative) | 64 |
These findings suggest that the compound could be further explored as an antimicrobial agent, particularly in the development of new treatments for resistant strains.
Anticancer Activity
The anticancer potential of benzoxazole derivatives, including 7-Fluoro-1,3-benzoxazol-5-amine, has been extensively studied. It has shown cytotoxic effects against various cancer cell lines such as:
- Breast cancer (MCF-7)
- Lung cancer (A549)
- Liver cancer (HepG2)
In vitro studies demonstrated that the compound induces apoptosis in these cancer cells, suggesting a mechanism involving cellular signaling pathways that regulate cell death.
The mechanism by which 7-Fluoro-1,3-benzoxazol-5-amine exerts its biological effects primarily involves inhibition of specific enzymes. Notably, it inhibits the enzyme inhA in Mycobacterium tuberculosis, crucial for mycolic acid biosynthesis. This inhibition disrupts the bacterial cell wall synthesis, leading to bactericidal effects.
Case Studies and Research Findings
Several studies have explored the biological activity of benzoxazole derivatives:
- Antimicrobial Activity Study : A study conducted on various benzoxazole derivatives found that modifications at different positions significantly influenced their antimicrobial efficacy. The presence of electron-withdrawing groups like fluorine enhanced activity against E. coli and B. subtilis .
- Anticancer Efficacy : In a comparative study involving multiple benzoxazole derivatives, 7-Fluoro-1,3-benzoxazol-5-amine exhibited superior cytotoxicity against breast and lung cancer cell lines compared to other derivatives lacking fluorination .
- Mechanistic Insights : Research indicated that the compound activates apoptotic pathways in cancer cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
